

# Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol

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## Compound of Interest

Compound Name: 2-Acetyldibenzofuran

Cat. No.: B1296064

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This document provides a detailed experimental protocol for the synthesis of **2-Acetyldibenzofuran**, a valuable building block in medicinal chemistry and materials science. The described method is based on the Friedel-Crafts acylation of dibenzofuran.

## Introduction

**2-Acetyldibenzofuran** is a ketone derivative of dibenzofuran. The dibenzofuran scaffold is found in various biologically active compounds and functional materials. The introduction of an acetyl group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules. The primary synthetic route to **2-Acetyldibenzofuran** is the Friedel-Crafts acylation of dibenzofuran using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution reaction is a fundamental and widely used method for the formation of aryl ketones.

## Reaction Scheme

The overall reaction for the synthesis of **2-Acetyldibenzofuran** is as follows:

## Data Presentation

Parameter	Value
Product Name	2-Acetyldibenzofuran
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	210.23 g/mol
Appearance	Solid
Melting Point	142-144 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 8.25 (d, 1H), 8.00 (d, 1H), 7.85 (dd, 1H), 7.60-7.70 (m, 2H), 7.45-7.55 (m, 2H), 2.70 (s, 3H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 197.5, 156.8, 145.5, 129.0, 127.8, 127.2, 124.5, 123.0, 121.5, 112.0, 111.8, 26.8
IR (KBr, cm <sup>-1</sup> )	3060 (Ar-H), 1675 (C=O), 1600, 1450 (C=C)
Expected Yield	75-85%

## Experimental Protocol

### Materials:

- Dibenzofuran
- Acetyl chloride (CH<sub>3</sub>COCl)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Ethanol

#### Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Melting point apparatus
- NMR spectrometer
- IR spectrometer

#### Procedure:

- **Reaction Setup:** In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add dibenzofuran (1.0 equivalent) and anhydrous dichloromethane. Stir the mixture until the dibenzofuran is completely dissolved.
- **Catalyst Addition:** Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution in portions. The addition may be exothermic.

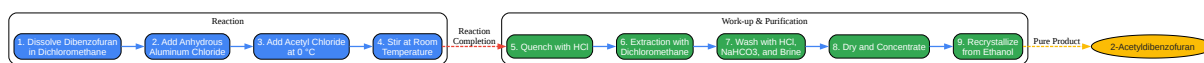
- **Acylation:** Cool the reaction mixture to 0 °C using an ice bath. Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid. This will hydrolyze the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from ethanol to yield pure **2-Acetyldibenzofuran** as a solid.

#### Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
- Acetyl chloride is corrosive and a lachrymator; handle it in a fume hood.

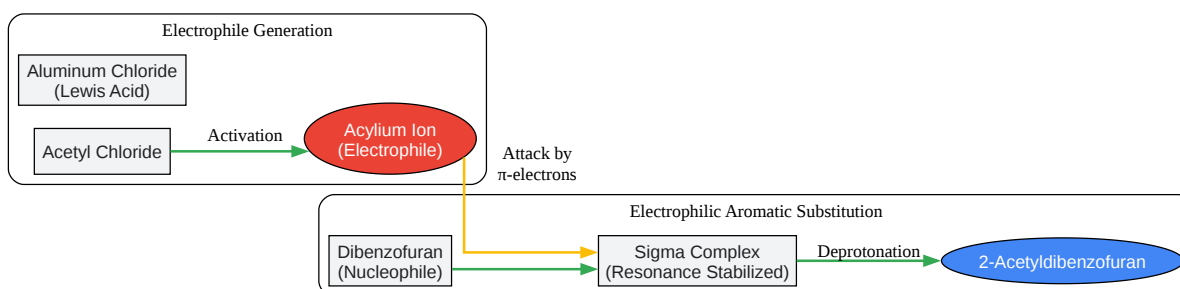
- Dichloromethane is a volatile and potentially hazardous solvent.

## Diagrams



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Caption: Experimental workflow for the synthesis of **2-Acetyldibenzofuran**.



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Caption: Mechanism of Friedel-Crafts acylation for **2-Acetyldibenzofuran** synthesis.

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